![molecular formula C12H11FN2 B515088 4'-amino-2'-fluoro[1,1'-biphenyl]-4-ylamine CAS No. 1683-18-7](/img/structure/B515088.png)
4'-amino-2'-fluoro[1,1'-biphenyl]-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Diamino-2-fluorobiphenyl is an organic compound with the molecular formula C12H11FN2 It is a derivative of biphenyl, where two amino groups are attached to the 4 and 4’ positions, and a fluorine atom is attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 4,4’-Diamino-2-fluorobiphenyl typically involves the nitration of 2-fluorobiphenyl followed by reduction. The nitration process introduces nitro groups at the 4 and 4’ positions, which are then reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Diamino-2-fluorobiphenyl may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The process may also involve the use of advanced catalysts and optimized reaction parameters to enhance the efficiency of the nitration and reduction steps.
Chemical Reactions Analysis
Types of Reactions
4,4’-Diamino-2-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4’-Dinitro-2-fluorobiphenyl.
Reduction: 4,4’-Diamino-2-fluorobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’-Diamino-2-fluorobiphenyl has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,4’-Diamino-2-fluorobiphenyl involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the fluorine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Diaminobiphenyl: Lacks the fluorine atom, which affects its chemical reactivity and biological activity.
2-Fluorobiphenyl: Lacks the amino groups, making it less reactive in certain chemical reactions.
4,4’-Difluorobiphenyl: Contains two fluorine atoms instead of amino groups, leading to different chemical and biological properties.
Uniqueness
4,4’-Diamino-2-fluorobiphenyl is unique due to the presence of both amino and fluorine groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
1683-18-7 |
|---|---|
Molecular Formula |
C12H11FN2 |
Molecular Weight |
202.23g/mol |
IUPAC Name |
4-(4-aminophenyl)-3-fluoroaniline |
InChI |
InChI=1S/C12H11FN2/c13-12-7-10(15)5-6-11(12)8-1-3-9(14)4-2-8/h1-7H,14-15H2 |
InChI Key |
XERAWPSPVRYXCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-hydrazono-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-ene-1-carboxylate](/img/structure/B515005.png)
![N-[[[(Z)-C-aminocarbonohydrazonoyl]amino]carbamothioyl]-4-methoxybenzamide](/img/structure/B515006.png)
![1-[Amino(nitramido)methylidene]-2,3-bis(4-methylphenyl)guanidine](/img/structure/B515007.png)
![1-[bis(2-propan-2-ylidenehydrazinyl)methylidene]-3-(4-methylphenyl)urea](/img/structure/B515009.png)
![8-Bromo-5,5,9,11,11-pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl 3,5-bisnitrobenzoate](/img/structure/B515011.png)
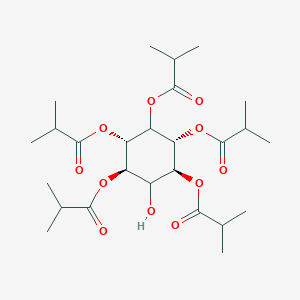
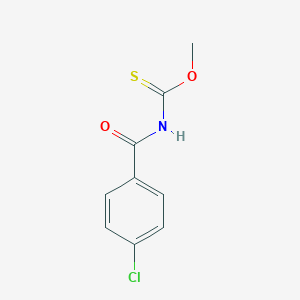
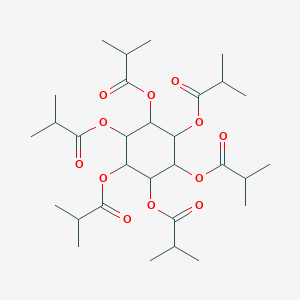
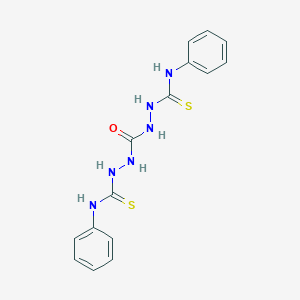
![2-Hydroxy-3,4,5,6-tetrakis[(3-methylbutanoyl)oxy]cyclohexyl 3-methylbutanoate](/img/structure/B515019.png)
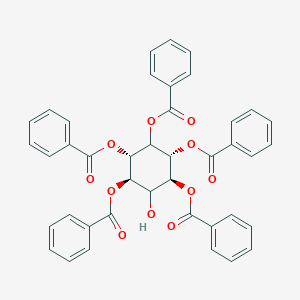
![2,3,4,5,6-Pentakis[(2,2-dimethylpropanoyl)oxy]cyclohexyl pivalate](/img/structure/B515022.png)
![3-[Tert-butyl(dimethyl)silyl]-2-benzothiophene-1-carbaldehyde](/img/structure/B515024.png)
![3-thioxo-1H,3H-benzo[de]isothiochromen-1-one](/img/structure/B515025.png)
